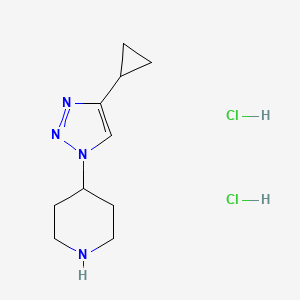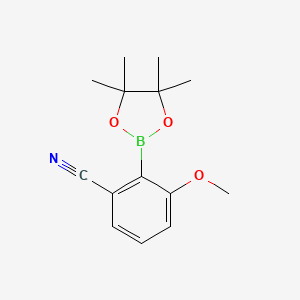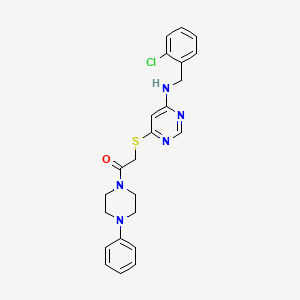![molecular formula C17H22N2O B2831500 N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide CAS No. 852137-03-2](/img/structure/B2831500.png)
N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you mentioned, are important in various fields of science due to their unique properties . They are often used in research for their potential in drug development, organic synthesis, and material science advancements .
Synthesis Analysis
The synthesis of indole derivatives often involves several steps. For instance, the synthesis of a similar compound, DIM-5, involves the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group.Molecular Structure Analysis
The molecular structure of indole derivatives can be determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Scientific Research Applications
Methylglyoxal in Food and Living Organisms
Methylglyoxal is a reactive compound involved in forming advanced glycation end-products, which are linked to diabetes and neurodegenerative diseases complications. It's also found in food and beverages during processing and has been studied for its potential anticancer activity. This compound's analysis involves HPLC or GC methods, showing a broad interest in detecting reactive compounds for health-related research (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Novel Tetrahydroisoquinolines
The synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines illustrates the interest in creating new compounds with potential bioactive properties. This research could be related to exploring new chemical entities for pharmacological applications (Aghekyan et al., 2009).
Peptides Containing Cyclopentanecarboxylic Acid
The study on the conformational analysis of peptides containing cyclopentanecarboxylic acid highlights the interest in understanding how cyclopentane derivatives influence peptide structure, potentially affecting biological activity (Bardi et al., 1986).
Synthesis and Bioactivity of Cyclopentenecarboxamide Derivatives
The synthesis and characterization of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, including its cytotoxicity against A549 tumor cells, demonstrate the ongoing research into cyclopentane derivatives for potential therapeutic applications (Zhao et al., 2014).
Mechanism of Action
Target of Action
SMR000016554, also known as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide, is a novel compound that has been found to have inhibitory effects on the biofilm formation of Staphylococcus aureus . The primary target of this compound is the molecular chaperone DnaK , a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and is essential for bacterial survival and growth.
Mode of Action
The compound interacts with DnaK, disrupting its normal function and thereby inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix, which protects the bacteria from antibiotics and the host immune system. By targeting DnaK, SMR000016554 can prevent the formation of these protective structures, making the bacteria more susceptible to treatment .
Biochemical Pathways
By inhibiting DnaK, SMR000016554 likely disrupts these processes, leading to impaired bacterial growth and survival .
Result of Action
The primary result of SMR000016554’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially make the bacteria more susceptible to antibiotics and the host immune response, thereby improving the effectiveness of treatment strategies.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-9-15-10-13(7-8-16(15)19(12)2)11-18-17(20)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAOHOYIFFENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


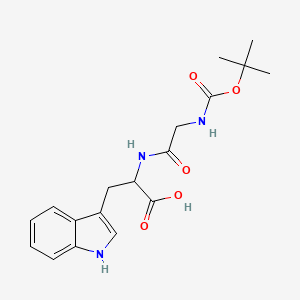
![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)
![2-(3,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831423.png)
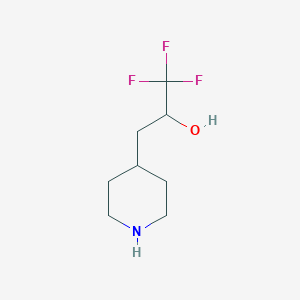
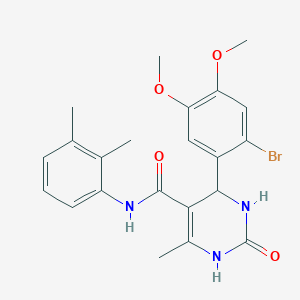
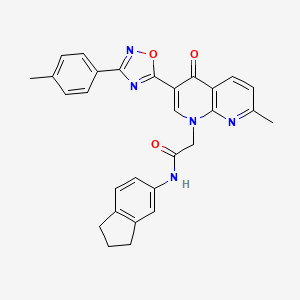
![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)
![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)
![2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831431.png)
